molecular formula C11H14N2O6S B14471908 2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid CAS No. 65999-81-7

2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid

Cat. No.: B14471908
CAS No.: 65999-81-7
M. Wt: 302.31 g/mol
InChI Key: RNKHMQYPGAQQSH-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid is an organic compound with a complex structure It features an amino group, a methoxy group, an oxobutanamido group, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid typically involves multiple steps. One common method includes the diazotization of 2-Amino-5-nitrophenol followed by coupling with 5-Methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonic acid . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

CAS No.

65999-81-7

Molecular Formula

C11H14N2O6S

Molecular Weight

302.31 g/mol

IUPAC Name

2-amino-4-methoxy-5-(3-oxobutanoylamino)benzenesulfonic acid

InChI

InChI=1S/C11H14N2O6S/c1-6(14)3-11(15)13-8-5-10(20(16,17)18)7(12)4-9(8)19-2/h4-5H,3,12H2,1-2H3,(H,13,15)(H,16,17,18)

InChI Key

RNKHMQYPGAQQSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C(=C1)S(=O)(=O)O)N)OC

Origin of Product

United States

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